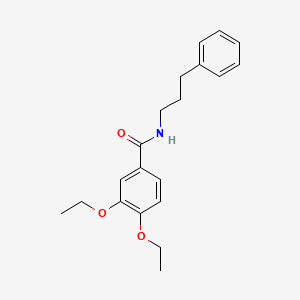

3,4-diethoxy-N-(3-phenylpropyl)benzamide

Übersicht

Beschreibung

3,4-Diethoxy-N-(3-phenylpropyl)benzamide is a chemical compound studied for its various properties and potential applications. Research on similar compounds provides insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as N-(5-amino-2,4-diethoxyphenyl)benzamide, involves acylation and reduction reactions, with specific conditions optimized for maximum yield and purity (Jin Ning-ren, 2012). Similar synthetic pathways could be applicable for 3,4-diethoxy-N-(3-phenylpropyl)benzamide.

Molecular Structure Analysis

Molecular structure analyses of analogous compounds are often performed using X-ray diffraction and density functional theory (DFT) calculations. For example, the structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating it crystallizes in a triclinic system (S. Demir et al., 2015).

Chemical Reactions and Properties

Research on similar compounds reveals insights into chemical reactivity. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan are used to investigate chemical reactivity, as seen in the study of N,N-diisopropyl-4-(1-phenylethenyl)benzamide (G. Summers & R. Quirk, 1998).

Physical Properties Analysis

Physical properties, such as melting point, solubility, and crystallization behavior, are key aspects studied in similar compounds. For instance, the study of 4-amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex revealed significant insights into its physical characteristics (G. Mostafa et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are studied using various spectroscopic methods. For example, the study of antipyrine-like derivatives used Hirshfeld surface analysis and DFT calculations to analyze intermolecular interactions (A. Saeed et al., 2020).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Antioxidant Properties

A study by Demir et al. (2015) focused on the structure of a novel benzamide derivative, analyzed through X-ray diffraction, IR spectroscopy, and quantum chemical computations. This research emphasized the importance of understanding the molecular geometry, electronic properties, and antioxidant capabilities of benzamide derivatives, which are crucial for developing compounds with enhanced bioactivity and stability (Demir et al., 2015).

Corrosion Inhibition

Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives for their corrosion inhibition effects on mild steel in acidic conditions. The study found that substituents on the benzamide moiety significantly affect the compound's ability to prevent corrosion, highlighting the potential industrial applications of benzamide derivatives in protecting metals from acidic corrosion (Mishra et al., 2018).

Antioxidant Activity and Electrochemical Properties

Jovanović et al. (2020) explored the electrochemical oxidation and antioxidant activity of amino-substituted benzamide derivatives. The study provided insights into the reaction mechanisms and potential of these compounds as antioxidants, which could be valuable in developing therapeutic agents against oxidative stress-related diseases (Jovanović et al., 2020).

Antiplasmodial Activities

Research by Hermann et al. (2021) on N-acylated furazan-3-amines, including derivatives similar to 3,4-diethoxy-N-(3-phenylpropyl)benzamide, demonstrated potent activities against strains of Plasmodium falciparum. This study suggests the potential of benzamide derivatives in developing anti-malarial treatments (Hermann et al., 2021).

Covalent Organic Frameworks

A paper by Uribe-Romo et al. (2011) detailed the synthesis of covalent organic frameworks (COFs) using hydrazone linkages, a method that could be applicable for creating porous materials with benzamide derivatives. These COFs have applications in gas storage, separation technologies, and catalysis (Uribe-Romo et al., 2011).

Eigenschaften

IUPAC Name |

3,4-diethoxy-N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-3-23-18-13-12-17(15-19(18)24-4-2)20(22)21-14-8-11-16-9-6-5-7-10-16/h5-7,9-10,12-13,15H,3-4,8,11,14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDBDEDVMAPHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCCC2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)

![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4577757.png)

![ethyl 4-(chloromethyl)-2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](isobutyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4577768.png)

![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)

![[2-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4577794.png)

![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)

![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)

![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577830.png)

![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)